(Chlorodimethylsilyl)-6-[2-(chlorodimethylsilyl)ethyl]bicycloheptane
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Overview
Description
(Chlorodimethylsilyl)-6-[2-(chlorodimethylsilyl)ethyl]bicycloheptane is a unique organosilicon compound characterized by its bicyclic structure and the presence of chlorodimethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Chlorodimethylsilyl)-6-[2-(chlorodimethylsilyl)ethyl]bicycloheptane typically involves the reaction of bicycloheptane derivatives with chlorodimethylsilane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated reactors can enhance the scalability of the synthesis, making it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(Chlorodimethylsilyl)-6-[2-(chlorodimethylsilyl)ethyl]bicycloheptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of hydrosilyl derivatives.
Substitution: The chlorodimethylsilyl groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like Grignard reagents or organolithium compounds.
Major Products
Scientific Research Applications
(Chlorodimethylsilyl)-6-[2-(chlorodimethylsilyl)ethyl]bicycloheptane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: The compound is utilized in the production of specialty polymers and coatings, offering enhanced properties such as increased durability and resistance to environmental factors.
Mechanism of Action
The mechanism by which (Chlorodimethylsilyl)-6-[2-(chlorodimethylsilyl)ethyl]bicycloheptane exerts its effects involves the interaction of its silyl groups with various molecular targets. These interactions can lead to the formation of stable complexes, influencing the reactivity and properties of the compound. The pathways involved often include the formation of silicon-oxygen or silicon-carbon bonds, which are crucial for its applications in materials science and organic synthesis.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: This compound is used as a plasticizer and has applications in flexible plastic manufacturing.
Other Organosilicon Compounds: Compounds such as trimethylsilyl derivatives and dimethylsilyl derivatives share similarities in their chemical structure and reactivity.
Uniqueness
What sets (Chlorodimethylsilyl)-6-[2-(chlorodimethylsilyl)ethyl]bicycloheptane apart is its bicyclic structure combined with chlorodimethylsilyl groups, which imparts unique reactivity and stability. This makes it particularly valuable in specialized applications where these properties are advantageous.
Properties
IUPAC Name |
chloro-[2-[6-[chloro(dimethyl)silyl]-2-bicyclo[2.2.1]heptanyl]ethyl]-dimethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26Cl2Si2/c1-16(2,14)6-5-11-7-10-8-12(11)13(9-10)17(3,4)15/h10-13H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQHYIPDGLTCKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCC1CC2CC1C(C2)[Si](C)(C)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26Cl2Si2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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